4-((4-Methylene-5-oxo-2-phenyltetrahydro-2-furanyl)methoxy)-2H-chromen-2-one
Overview
Description
NSC668270, also known as Linagliptin, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control. Linagliptin works by increasing the levels of incretin hormones, which help to regulate blood glucose levels by enhancing the secretion of insulin and suppressing the release of glucagon .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Linagliptin involves multiple steps, starting from the preparation of key intermediates. One of the synthetic routes includes the following steps:
Formation of the Quinazoline Core: This involves the reaction of 2-chloro-4-methylquinazoline with various reagents to form the quinazoline core.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction.
Formation of the Purine Ring: The purine ring is formed by cyclization reactions involving appropriate intermediates.
Final Coupling and Purification: The final step involves coupling the intermediates and purifying the product to obtain Linagliptin with high purity.
Industrial Production Methods: Industrial production of Linagliptin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Linagliptin undergoes various chemical reactions, including:
Oxidation: Linagliptin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in Linagliptin.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on Linagliptin to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Linagliptin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on incretin hormones and glucose metabolism.
Medicine: Extensively researched for its therapeutic potential in treating type 2 diabetes mellitus and its impact on cardiovascular health.
Mechanism of Action
Linagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and suppress glucagon release, thereby improving glycemic control. The molecular targets of Linagliptin include the DPP-4 enzyme and the incretin hormone receptors .
Comparison with Similar Compounds
Linagliptin is compared with other DPP-4 inhibitors, such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
- Vildagliptin
Uniqueness: Linagliptin is unique due to its high selectivity for the DPP-4 enzyme and its long half-life, which allows for once-daily dosing. Additionally, Linagliptin does not require dose adjustment in patients with renal impairment, making it a preferred choice for certain patient populations .
Properties
Molecular Formula |
C21H16O5 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
4-[(4-methylidene-5-oxo-2-phenyloxolan-2-yl)methoxy]chromen-2-one |
InChI |
InChI=1S/C21H16O5/c1-14-12-21(26-20(14)23,15-7-3-2-4-8-15)13-24-18-11-19(22)25-17-10-6-5-9-16(17)18/h2-11H,1,12-13H2 |
InChI Key |
ATSWSVKABBOUBT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(OC1=O)(COC2=CC(=O)OC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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